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Compound of Interest

Compound Name: 1-Bromo-2,2-dimethylpentane

Cat. No.: B1374200

An In-depth Technical Guide to 1-Bromo-2,2-
dimethylpentane

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited experimental data for 1-Bromo-2,2-dimethylpentane is available in the
public domain. This guide has been compiled based on its structural similarity to other
neopentyl-like alkyl halides and general principles of organic chemistry. The experimental
protocols and spectral data are predictive and should be considered as such.

Introduction

1-Bromo-2,2-dimethylpentane is a halogenated alkane with the chemical formula C7Ha1sBr. Its
structure features a bromine atom attached to a primary carbon, which is adjacent to a
quaternary carbon center. This "neopentyl-like" arrangement results in significant steric
hindrance around the reactive C-Br bond, which profoundly influences its chemical reactivity.
While not extensively documented in scientific literature, its structural motifs suggest potential
applications as a building block in organic synthesis, particularly in the introduction of sterically
bulky alkyl groups. This guide provides a comprehensive overview of its predicted properties,
synthesis, and reactivity.

Physicochemical Properties
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Quantitative data for 1-Bromo-2,2-dimethylpentane is primarily based on computational
predictions available from databases such as PubChem.

Property Value (Predicted)

Molecular Formula C7H1sBr

Molecular Weight 179.10 g/mol

IUPAC Name 1-bromo-2,2-dimethylpentane
CAS Number 79803-29-5

Appearance Expected to be a colorless liquid
Boiling Point Not experimentally determined
Density Not experimentally determined

Solubilit Expected to be soluble in organic solvents,
olubility _ .
insoluble in water

Synthesis

A plausible and common method for the synthesis of 1-Bromo-2,2-dimethylpentane is the
bromination of the corresponding alcohol, 2,2-dimethylpentan-1-ol. Reagents such as
phosphorus tribromide (PBrs) or hydrobromic acid (HBr) are typically employed for this
transformation. The reaction with PBrs is often preferred for primary alcohols as it generally
avoids carbocation rearrangements.

Proposed Experimental Protocol for Synthesis via PBrs
Reaction: 3 (CH3)2C(CH2CH2CH3)CH20H + PBrs —» 3 (CH3)2C(CH2CH2CH3s)CH2Br + H3POs

Materials:
e 2,2-dimethylpentan-1-ol
e Phosphorus tribromide (PBr3)

e Anhydrous diethyl ether or dichloromethane
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Saturated sodium bicarbonate solution

Anhydrous magnesium sulfate

Ice bath

Round-bottom flask with reflux condenser and dropping funnel
Procedure:

e In a round-bottom flask, dissolve 2,2-dimethylpentan-1-ol in an excess of anhydrous diethyl
ether under an inert atmosphere (e.g., nitrogen or argon).

e Cool the solution in an ice bath.

e Slowly add phosphorus tribromide (approximately 1/3 molar equivalent) to the stirred solution
via a dropping funnel over a period of 30-60 minutes, maintaining the temperature below 10
°C.

 After the addition is complete, allow the reaction mixture to warm to room temperature and
then reflux for 2-3 hours.

e Cool the mixture and carefully pour it over crushed ice.

o Separate the organic layer and wash it sequentially with cold water, saturated sodium
bicarbonate solution, and brine.

e Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent
under reduced pressure.

e The crude 1-Bromo-2,2-dimethylpentane can be purified by fractional distillation.

Note: This is a generalized procedure and would require optimization for specific yield and
purity targets.

Synthesis Workflow Diagram
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Synthesis of 1-Bromo-2,2-dimethylpentane

. PBr3in
G,Z-dlmethylpentan—l—oD Diethyl Ether

:

Aqueous Workup
(H20, NaHCO3, Brine)

Purification
(Distillation)

1-Bromo-2,2-dimethylpentane

Click to download full resolution via product page
A plausible workflow for the synthesis of 1-Bromo-2,2-dimethylpentane.

Spectroscopic Characterization (Predicted)

As experimental spectra are not readily available, the following tables summarize the predicted
spectroscopic data for 1-Bromo-2,2-dimethylpentane based on its structure.

Predicted *H NMR Data (in CDCI3)
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Chemical Shift Lo . .
Multiplicity Integration Assignment
(ppm)
~3.3-35 Singlet (s) 2H -CH2-Br
~1.3-15 Triplet (t) 2H -CH2-CH2-CHs
~1.2-1.4 Sextet (m) 2H -CH2-CH2-CHs
~0.9 Triplet (t) 3H -CH2-CHs
~0.9 Singlet (s) 6H -C(CHs)2-

Predicted **C NMR Data (in CDCls)

Chemical Shift (ppm) Assighment
~45 - 50 -CH2-Br

~40 - 45 -C(CHs)2-
~35-40 -CH2-CH2-CHs
~25 - 30 -C(CH3)2-

~18 - 22 -CH2-CH2-CHs
~14 -CH2-CHs

Predicted Infrared (IR) Spectroscopy Data

Wavenumber (cm~—?) Intensity Assignment

2960 - 2850 Strong C-H stretch (alkane)
1470 - 1450 Medium C-H bend (methylene)
1380 - 1365 Medium C-H bend (methyl)
~1250 Medium C-C skeletal vibrations
650 - 550 Strong C-Br stretch

Predicted Mass Spectrometry Fragmentation
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m/z Value Fragment lon

178/180 [M]* (Molecular ion peak, Br isotopes)
149/151 [M - C2Hs]*

121/123 [M - CaHo]*

99 [M - Br]*

57 [CaHo]* (tert-butyl cation, likely base peak)

Reactivity and Potential Applications

The reactivity of 1-Bromo-2,2-dimethylpentane is dominated by the steric hindrance around
the a-carbon. This makes it a poor substrate for bimolecular nucleophilic substitution (SN2)

reactions.

Nucleophilic Substitution and Elimination Reactions

Due to the bulky 2,2-dimethylpentyl group, direct backside attack by a nucleophile is severely
hindered, making the SN2 pathway extremely slow.[1][2][3] The formation of a primary
carbocation is energetically unfavorable, thus the SN1 mechanism is also unlikely.[4] Strong,
bulky bases are likely to favor elimination (E2) over substitution.[5][6]

Reactivity of 1-Bromo-2,2-dimethylpentane

Grignard Formation

Mg, Ether

G—Bromo—Z,2-dimethylpentan<)

Strong, bulky base

- D

Strong, non-bulky

nucleophile
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Predicted reactivity pathways for 1-Bromo-2,2-dimethylpentane.

Grignard Reagent Formation

One of the most viable applications for sterically hindered primary alkyl halides is the formation
of Grignard reagents.[7][8][9] The reaction with magnesium metal in an ethereal solvent would
likely proceed to form 2,2-dimethylpentylmagnesium bromide. This organometallic reagent can
then be used as a potent nucleophile to react with a variety of electrophiles, such as
aldehydes, ketones, and esters, to form new carbon-carbon bonds.

Grignard Reagent Formation and Reaction

G-Bromo-z,2-dimethylpentane] @
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|
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Formation and subsequent reaction of the Grignard reagent.

Applications in Drug Development

There is no specific information available on the use of 1-Bromo-2,2-dimethylpentane in drug
development. However, as a source of a sterically hindered alkyl group, it could potentially be
used in the synthesis of novel pharmacologically active molecules where such a bulky,
lipophilic moiety is desired to modulate properties like binding affinity, selectivity, or metabolic
stability.

Conclusion
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1-Bromo-2,2-dimethylpentane represents a sterically hindered primary alkyl halide with
predicted chemical behavior analogous to other neopentyl-like structures. While its synthesis is
feasible through standard methods, its reactivity is significantly influenced by steric hindrance,
making it a poor substrate for SN2 reactions but a potentially useful precursor for Grignard
reagents. The lack of extensive experimental data in the literature underscores the need for
further research to fully characterize its properties and explore its potential applications in
organic synthesis and medicinal chemistry. The information presented in this guide serves as a
foundational reference based on established chemical principles.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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